4-(2-Pyrimidinyl)benzoic acid hydrochloride
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Overview
Description
4-(Pyrimidin-2-yl)benzoic acid hydrochloride is a chemical compound that features a pyrimidine ring attached to a benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The hydrochloride salt form enhances its solubility and stability, making it more suitable for practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-yl)benzoic acid hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a three-carbon compound and an amidine structure, often using sodium hydroxide or ethoxide as a catalyst.
Attachment to Benzoic Acid: The pyrimidine ring is then attached to a benzoic acid derivative through a substitution reaction, often facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrimidin-2-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(Pyrimidin-2-yl)benzoic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-2-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Pyrimidine Derivatives: Compounds like 2-(Piperidin-4-yl)benzoic acid hydrochloride share structural similarities and may exhibit comparable biological activities.
Benzoic Acid Derivatives: Other benzoic acid derivatives, such as 4-hydroxybenzoic acid, also have similar chemical properties and applications.
Uniqueness: 4-(Pyrimidin-2-yl)benzoic acid hydrochloride is unique due to the presence of both pyrimidine and benzoic acid moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9ClN2O2 |
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Molecular Weight |
236.65 g/mol |
IUPAC Name |
4-pyrimidin-2-ylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C11H8N2O2.ClH/c14-11(15)9-4-2-8(3-5-9)10-12-6-1-7-13-10;/h1-7H,(H,14,15);1H |
InChI Key |
DERLEQHDSMQZTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O.Cl |
Origin of Product |
United States |
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